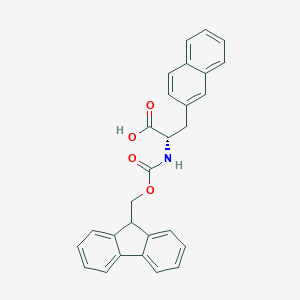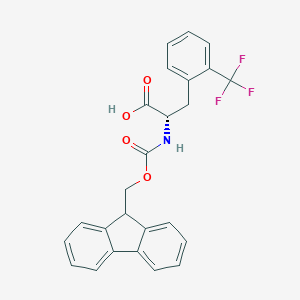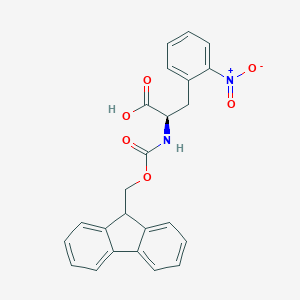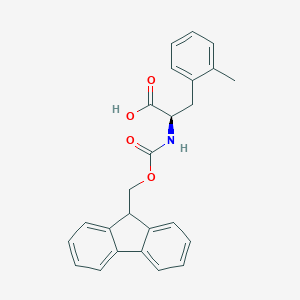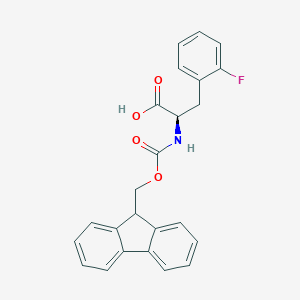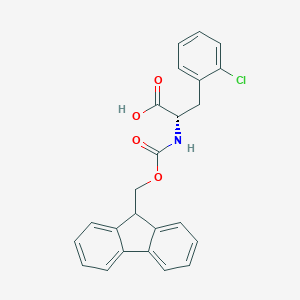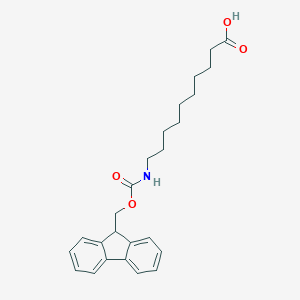
Boc-ahppa-OH
Übersicht
Beschreibung
. It is a derivative of amino acids and is often utilized for its protective properties in organic synthesis.
Wirkmechanismus
Target of Action
Boc-ahppa-OH, also known as (3S,4S)-N-(tert-butoxycarbonyl)-4-amino-3-hydroxy-5-phenylpentanoic acid , is a specialty product used in proteomics research The boc group (tert-butoxycarbonyl) is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group protects the amine during the reaction, preventing it from reacting with other compounds. Once the reaction is complete, the Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows the amine to participate in further reactions.
Biochemical Pathways
The Boc group allows for the selective reaction of different functional groups within a molecule, enabling the synthesis of complex organic compounds .
Pharmacokinetics
For example, the addition of a Boc group can improve the stability of a compound, preventing it from being metabolized or excreted before it reaches its target .
Result of Action
The result of this compound’s action would depend on the specific amine it is protecting and the subsequent reactions that the amine participates in once the Boc group is removed. In general, the use of Boc groups in organic synthesis allows for the creation of complex organic compounds with a wide range of potential biological activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the addition and removal of the Boc group. The Boc group can be added under basic conditions and removed under acidic conditions . Additionally, the temperature and solvent used can also influence the reaction .
Biochemische Analyse
Biochemical Properties
It is known that the Boc group, which is part of the Boc-ahppa-OH molecule, is an acid-labile protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Molecular Mechanism
The Boc group, which is part of the this compound molecule, is known to be involved in the protection of amines in organic synthesis . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-ahppa-OH typically involves the protection of amino acids using the tert-butoxycarbonyl (Boc) group. The process begins with the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can be carried out under various conditions, including aqueous or anhydrous environments, and often involves the use of solvents like tetrahydrofuran or acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-ahppa-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino acid.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the hydroxyl and amino groups.
Common Reagents and Conditions
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Functionalization: Various reagents, including dimethylaminopyridine and acetonitrile, are used to introduce new functional groups to the amino acid backbone.
Major Products
The major products formed from these reactions include deprotected amino acids and various functionalized derivatives, which can be further utilized in peptide synthesis and other organic transformations .
Wissenschaftliche Forschungsanwendungen
Boc-ahppa-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a protective group for amino acids, facilitating the synthesis of complex peptides and proteins.
Biology: The compound is used in proteomics research to study protein structures and functions.
Industry: The compound is used in the production of various biochemical reagents and intermediates.
Eigenschaften
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-5-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c28-24(15-25(29)30)23(14-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24,28H,14-16H2,(H,27,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFWEZMWBJEUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405729 | |
| Record name | 2,4,5-Trideoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72155-48-7 | |
| Record name | 2,4,5-Trideoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B557937.png)
